1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-2-methylphenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN/c1-9-4-7-12(14)8-13(9)15-10(2)5-6-11(15)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQMHNWBQVNWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N2C(=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
High Resolution Structural Elucidation and Conformational Analysis
Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions in Pyrrole (B145914) Derivatives
No single-crystal X-ray diffraction data has been found for 1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole.
Specific torsion angles and planarity analysis are not available without crystallographic data.
Details on hydrogen bonding and crystal packing motifs are not available.
Information regarding the stereochemical purity and diastereoisomeric ratio is not available.
Advanced Spectroscopic Characterization Techniques
While basic NMR data for similar compounds exist, comprehensive 2D NMR data such as HMQC and HMBC for this compound are not available in the search results.
No specific FT-IR or Raman spectra for this compound have been found.
Computational Chemistry and Theoretical Investigations of Molecular and Electronic Structure
Mechanistic Insights from Computational Reaction Pathway Analysis
Computational chemistry can be employed to explore potential reaction pathways and elucidate reaction mechanisms. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. This analysis helps in understanding the feasibility and kinetics of a chemical reaction. For instance, studying the reaction pathways for electrophilic substitution on the pyrrole (B145914) or phenyl ring of 1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole would reveal the most likely sites of reaction and the energetic barriers involved, providing a theoretical basis for synthetic strategies. osi.lv
Hirshfeld Surface and Fingerprint Plot Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govscienceopen.com The surface is generated based on the electron distribution of the molecule in a crystal. Properties such as dnorm are mapped onto this surface, where red spots highlight intermolecular contacts that are shorter than the van der Waals radii, indicating significant interactions like hydrogen bonds. scienceopen.commdpi.com
*Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution (%) |
| H···H | 50.5 |
| C···H / H···C | 25.2 |
| Br···H / H···Br | 12.8 |
| Br···C / C···Br | 3.5 |
| N···H / H···N | 2.1 |
| Other | 5.9 |
Note: The data presented is a hypothetical representation for illustrative purposes, based on analyses of similar bromo-aromatic compounds.
Investigation of Reactivity and Reaction Mechanisms
Detailed Mechanistic Studies of 1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole Formation and Transformation
The primary route for synthesizing N-substituted pyrroles, including the title compound, is the Paal-Knorr synthesis. researchgate.net This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
Formation Mechanism: The Paal-Knorr Reaction
The formation of this compound is achieved by reacting 2,5-hexanedione (B30556) with 5-bromo-2-methylaniline. The mechanism, typically catalyzed by an acid, proceeds through several key steps:
Amine Addition: The process begins with the nucleophilic attack of the primary amine (5-bromo-2-methylaniline) on one of the carbonyl carbons of 2,5-hexanedione.
Hemiaminal Formation: This initial attack forms a hemiaminal intermediate.
Cyclization and Dehydration: An intramolecular cyclization occurs, followed by a series of dehydration steps, ultimately leading to the formation of the stable aromatic pyrrole (B145914) ring. researchgate.netnih.gov
The reaction is highly efficient, often proceeding with water as the only byproduct, which aligns with the principles of green chemistry. nih.gov
Transformation Mechanisms
Once formed, the compound can undergo various transformations, primarily involving the aryl bromide moiety or the pyrrole ring itself.
Suzuki-Miyaura Coupling: The bromo substituent on the phenyl ring serves as a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the aryl bromide with a boronic acid, is a common method to introduce new aryl or alkyl groups. nih.gov The catalytic cycle involves:
Oxidative addition of the aryl bromide to a Pd(0) complex.
Transmetalation with the boronic acid derivative.
Reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Electrophilic Substitution: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. The two methyl groups on the pyrrole ring are electron-donating, further activating the ring for such reactions. Common electrophilic substitution reactions for pyrroles include nitration, halogenation, and acylation.
Kinetic and Thermodynamic Parameters Governing Reaction Pathways
While specific kinetic and thermodynamic data for this compound are not extensively documented, the parameters can be inferred from studies on analogous systems.
Kinetic Parameters
The rate of the Paal-Knorr synthesis is influenced by factors such as temperature, catalyst concentration, and the nucleophilicity of the amine. Electron-withdrawing groups on the amine can decrease its nucleophilicity, potentially slowing the initial addition step. Conversely, electron-donating groups can accelerate it.
For transformation reactions like the Suzuki-Miyaura coupling, the reaction kinetics are complex and depend on the rates of oxidative addition, transmetalation, and reductive elimination. The nature of the palladium catalyst, ligands, base, and solvent all play crucial roles.
Interactive Table: Typical Kinetic Parameters for Related Reactions
| Reaction Type | Key Kinetic Factor | Typical Activation Energy (Ea) | Notes |
| Paal-Knorr Synthesis | Amine Nucleophilicity | 15-25 kcal/mol | Rate is often dependent on the efficiency of the dehydration steps. |
| Suzuki-Miyaura Coupling | Oxidative Addition Rate | 10-20 kcal/mol | The C-Br bond strength and steric hindrance around the reaction center are critical. |
Note: The values presented are generalized from studies of similar reaction types and may not represent the exact parameters for the title compound.
Thermodynamic Parameters
The formation of the pyrrole ring via the Paal-Knorr reaction is a thermodynamically favorable process, driven by the formation of the stable aromatic ring and the release of water molecules. Thermodynamic properties for substituted pyrroles have been studied, providing a basis for understanding the stability of the core structure. osti.gov Cross-coupling reactions are also typically designed to be exothermic to ensure high conversion to the desired product.
Influence of Substituent Effects on Reactivity and Selectivity
Substituents play a critical role in modulating the reactivity and selectivity of the title compound. ucsb.edu The electronic properties of the bromo, methyl, and N-aryl groups dictate the molecule's behavior in various reactions.
Substituents on the Phenyl Ring:
Bromo Group: As an electron-withdrawing group (EWG) through induction (-I effect), the bromine atom deactivates the phenyl ring towards electrophilic substitution but makes the C-Br bond susceptible to oxidative addition in cross-coupling reactions.
Methyl Group: As an electron-donating group (EDG) through induction (+I effect), the methyl group activates the phenyl ring. Its ortho position relative to the pyrrole nitrogen can also introduce steric effects, potentially influencing the conformation of the molecule.
Substituents on the Pyrrole Ring:
Methyl Groups: The two methyl groups at the 2- and 5-positions are electron-donating, increasing the electron density of the pyrrole ring and enhancing its reactivity towards electrophiles at the 3- and 4-positions.
The interplay of these electronic effects is crucial. For instance, in the Paal-Knorr formation, the electron-withdrawing bromo group on the aniline (B41778) precursor reduces its nucleophilicity, which could slow the reaction rate compared to an unsubstituted aniline. However, this effect is partially counteracted by the electron-donating methyl group. ucsb.edu
Interactive Table: Summary of Substituent Electronic Effects
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Impact on Phenyl Ring Reactivity (Electrophilic) |
| -Br | C5 of Phenyl | -I (Withdrawing) | -R (Weakly Deactivating) | Deactivating |
| -CH₃ | C2 of Phenyl | +I (Donating) | N/A | Activating |
| -CH₃ | C2 & C5 of Pyrrole | +I (Donating) | N/A | Activates Pyrrole Ring |
Exploration of Novel Reaction Catalysis and Conditions
Recent research has focused on developing more efficient and environmentally benign catalytic systems for the synthesis and transformation of pyrrole derivatives.
Catalysis for Formation (Paal-Knorr Reaction):
While traditional methods often employ mineral acids, modern approaches utilize a variety of catalysts to improve yields and simplify procedures. researchgate.net
Heterogeneous Catalysts: Solid acid catalysts like graphene oxide have been shown to be effective, offering advantages in terms of recovery and reusability. researchgate.net
Ionic Liquids: Certain ionic liquids can act as both the solvent and catalyst, promoting the reaction under mild conditions. researchgate.net
Green Conditions: A significant advancement is the use of water as a solvent, or even as a catalyst, for the Paal-Knorr reaction, which drastically improves the environmental profile of the synthesis. researchgate.netnih.gov
Catalysis for Transformation (Cross-Coupling):
The efficiency of Suzuki-Miyaura coupling is highly dependent on the catalytic system.
Palladium Catalysts: While Pd(PPh₃)₄ is a classic catalyst, modern systems often employ more sophisticated palladium precatalysts and ligands (e.g., Buchwald or Herrmann-type catalysts) that offer higher turnover numbers and broader substrate scope, even at low catalyst loadings. nih.gov
Ligand Development: The design of electron-rich and sterically bulky phosphine (B1218219) ligands has been instrumental in improving the efficiency of the oxidative addition and reductive elimination steps, particularly for challenging substrates.
Advanced Research Applications of the Pyrrole Scaffold in Chemical Design
Exploration of Structure-Activity Relationship (SAR) through Strategic Bioisosteric Replacements in Pyrrole (B145914) Chemistry
The exploration of structure-activity relationships (SAR) is a cornerstone of modern chemical design, particularly in medicinal chemistry. For N-aryl pyrrole derivatives, SAR studies elucidate how specific structural modifications influence biological activity or chemical properties. nih.govnih.govacs.org Strategic substitutions on both the N-aryl ring and the pyrrole core can modulate factors like potency, selectivity, and pharmacokinetic profiles. nih.govnih.govacs.org
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical or topological properties, is a key strategy in this process. researchgate.netu-tokyo.ac.jp This approach aims to create new molecules with biological properties similar to the parent compound, but potentially with improved characteristics such as attenuated toxicity or altered pharmacokinetics. cambridgemedchemconsulting.com For a scaffold like 1-(5-bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole, bioisosteric replacements offer a powerful tool to probe and optimize its function. For instance, in the development of antimicrobial agents, various N-arylpyrrole derivatives have been synthesized and evaluated to establish clear SAR, guiding future optimization efforts. nih.govnih.gov
Rational Design of Pyrrole Derivatives for Targeted Chemical Properties
Rational design leverages the understanding of SAR to create molecules with specific, predetermined properties. In the context of this compound, the substituents on the N-phenyl ring—the bromine atom and the methyl group—are primary targets for modification. The electronic nature and lipophilicity of the molecule can be systematically tuned by replacing these groups. mdpi.com
For example, replacing the bromine atom with other halogens (F, Cl) or with pseudo-halogens (CN, CF3) can alter the electronic landscape of the aryl ring, influencing intermolecular interactions and metabolic stability. u-tokyo.ac.jpcambridgemedchemconsulting.com Similarly, the position and nature of the methyl group can be varied to probe steric and electronic effects. rsc.org This rational, iterative process of design, synthesis, and evaluation is crucial for developing pyrrole-based compounds for specific applications, from medicinal agents to functional materials. nih.gov Research on N-aryl-2,5-dimethylpyrroles as antitubercular agents has demonstrated how exploring the chemical space around the pyrrole nucleus can lead to derivatives with improved potency against drug-resistant and intracellular mycobacteria. nih.gov
| Substitution Site | Original Group | Potential Bioisosteric Replacements | Potential Effect on Properties |
|---|
| Phenyl Ring (Position 5) | Bromo (Br) | -Cl, -F, -I -CF3 -CN | - Modulate halogen bond strength
Alter electronic properties of the pyrrole ring | 6.1.2. Conformational Restraints and Steric Effects in Molecular Design
The three-dimensional structure of a molecule is critical to its function. In this compound, the methyl group at the ortho-position of the N-phenyl ring introduces significant steric hindrance. rsc.org This steric clash forces the phenyl ring and the pyrrole ring to adopt a non-planar, twisted conformation. Computational studies on the related 2,5-dimethyl-1-phenylpyrrole (B1583750) confirm that methyl substituents induce unusual structural properties. acs.org
This conformational restraint is a key design element. By restricting the rotation around the N-C bond, the molecule is locked into a specific range of spatial arrangements, which can be advantageous for fitting into a defined binding pocket of a biological target or for organizing into a specific supramolecular assembly. The degree of this twist can be further tuned by altering the size of the ortho-substituent, providing a mechanism to control the molecule's overall shape. nih.gov Understanding and exploiting such steric effects are fundamental to designing molecules with high specificity and activity. rsc.orgnih.gov
Utilization of Pyrrole Scaffolds as Chemical Building Blocks for Complex Supramolecular Architectures
Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. Pyrrole-containing molecules are valuable building blocks for these architectures due to their ability to participate in various intermolecular forces, including π-π stacking and, in the case of halogenated derivatives, halogen bonding.
The bromine atom on the 1-(5-bromo-2-methylphenyl) group is a particularly interesting feature for supramolecular design. It can act as a halogen bond donor, forming directional, non-covalent interactions with electron-donating atoms like oxygen or nitrogen. acs.orgnih.gov Halogen bonding is a powerful tool in crystal engineering and the design of protein-ligand interactions, with interaction strengths that can be comparable to or even greater than traditional hydrogen bonds. acs.orgnih.gov The strength of this interaction can be modulated by the electronic environment of the aryl ring. nih.gov The planar, electron-rich surface of the pyrrole and phenyl rings also allows for π-π stacking interactions, further guiding the self-assembly of these molecules into ordered, higher-level structures. In chiral derivatives, halogen bonding has been shown to direct the formation of distinct packing arrangements for racemic versus enantiomerically pure crystals. mdpi.com
Investigation of Pyrrole Derivatives as Precursors for Advanced Materials (excluding material properties)
Pyrrole derivatives are foundational precursors for a variety of advanced materials, most notably π-conjugated polymers. The inherent electronic properties of the pyrrole ring make it an excellent component for materials designed for electronic and optoelectronic applications.
Development of Monomers for π-Conjugated Polymer Systems
The structure of this compound is well-suited for its use as a monomer in polymerization reactions. The bromine atom serves as a reactive handle for cross-coupling reactions, such as Suzuki, Stille, or Heck coupling. These reactions allow for the step-wise construction of polymer chains, linking the pyrrole-based monomer units together to form a π-conjugated backbone.
The substituents on the monomer unit play a crucial role in determining the characteristics of the resulting polymer. The 2,5-dimethyl groups on the pyrrole ring can enhance the solubility of the polymer, which is often a challenge for rigid, conjugated systems. The N-aryl group, with its twisted conformation, can disrupt intermolecular packing, further improving solubility and influencing the polymer's solid-state morphology. By designing and synthesizing various functionalized N-aryl pyrroles, researchers can create a library of monomers to build polymers with tailored electronic and physical properties. researchgate.net
| Polymerization Method | Reactive Site on Monomer | Coupling Partner | Resulting Linkage |
|---|---|---|---|
| Suzuki Coupling | Aryl Bromide (C-Br) | Organoboron compound (e.g., boronic acid/ester) | C-C bond |
| Stille Coupling | Aryl Bromide (C-Br) | Organotin compound | C-C bond |
| Heck Coupling | Aryl Bromide (C-Br) | Alkene | C-C bond |
| Buchwald-Hartwig Amination | Aryl Bromide (C-Br) | Amine | C-N bond |
Fundamental Studies of Chemical Probes and Ligand Design Principles via Molecular Modeling
Molecular modeling and computational chemistry are indispensable tools for understanding and predicting the behavior of molecules like this compound. acs.org These methods provide insight into fundamental properties that guide the design of chemical probes and ligands. nih.govnih.gov
Computational techniques such as Density Functional Theory (DFT) can be used to calculate the molecule's stable conformations, the energy barrier for rotation around the N-C bond, and its electronic properties, such as the electrostatic potential surface. acs.org This information is vital for predicting how the molecule will interact with other species. For instance, mapping the electrostatic potential can identify regions likely to engage in halogen bonding or other electrostatic interactions. nih.gov
In ligand design, molecular docking simulations can predict the binding mode and affinity of pyrrole derivatives to a target protein, helping to rationalize observed SAR and guide the design of more potent analogs. nih.govnih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can further refine this understanding by building predictive models that correlate specific structural features with biological activity. nih.gov These computational approaches accelerate the design-synthesis-test cycle, enabling a more efficient exploration of the chemical space for novel probes and ligands. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name |
| This compound |
| 2,5-dimethyl-1-phenylpyrrole |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole?
- Methodological Answer : The compound can be synthesized via aromatic substitution reactions. For example, bromination of pre-functionalized pyrrole derivatives under controlled conditions (e.g., using bromine or N-bromosuccinimide in a polar solvent like DCM) can introduce the bromine atom at the 5-position of the phenyl ring. Aromatic coupling reactions, such as Ullmann or Suzuki-Miyaura couplings, may also be employed for aryl-pyrrole bond formation . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns and aromaticity.
- FT-IR to identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- Elemental analysis to validate stoichiometry (e.g., C, H, N, Br percentages) .
- HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%).
Q. What are the key stability considerations for handling this brominated pyrrole derivative?
- Methodological Answer : The compound is sensitive to light and moisture due to the C-Br bond. Store in amber vials under inert gas (argon/nitrogen) at –20°C. Avoid prolonged exposure to acidic/basic conditions, which may lead to debromination or pyrrole ring decomposition. Monitor degradation via TLC (silica gel, hexane:EtOAc = 4:1) .
Advanced Research Questions
Q. How can regioselective bromination be achieved in the synthesis of pyrrole derivatives?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For 5-bromo substitution on the phenyl ring, use electron-donating groups (e.g., methyl at the 2-position) to direct electrophilic bromination. Kinetic vs. thermodynamic control can be modulated by temperature (low temps favor kinetic products) and solvent polarity. Computational modeling (DFT) of transition states can predict regioselectivity .
Q. What strategies resolve contradictions between experimental and computational spectral data (e.g., NMR chemical shifts)?
- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or improper DFT functional selection.
- Re-optimize computational models using implicit solvent models (e.g., IEFPCM for DMSO).
- Compare experimental coupling constants (J-values) with DFT-predicted dihedral angles.
- Validate with 2D NMR (COSY, NOESY) to confirm spatial arrangements .
Q. How can enantioselective synthesis be designed for chiral analogs of this compound?
- Methodological Answer : Introduce chirality via asymmetric catalysis:
- Use chiral ligands (e.g., BINAP or Josiphos) in palladium-catalyzed cross-couplings.
- Enzymatic resolution (lipases or esterases) for separating enantiomers.
- Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or circular dichroism (CD) spectroscopy .
Q. What experimental approaches assess the compound’s potential bioactivity (e.g., antimicrobial or anticancer)?
- Methodological Answer :
- In vitro assays : Minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., S. aureus, C. albicans).
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Target identification : Molecular docking (PDB: 1M17 for tubulin) or thermal shift assays to study protein binding .
Q. How can photophysical properties (e.g., fluorescence) be optimized for imaging applications?
- Methodological Answer : Modify the pyrrole core with electron-withdrawing groups (e.g., nitro) or extend π-conjugation (e.g., vinyl linkages). Measure quantum yield using integrating sphere setups and compare with reference dyes (e.g., fluorescein). Solvatochromic studies in varying polar solvents can reveal charge-transfer transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
